molecular formula C7H15NO3 B1173367 SOLOPHENYL BORDEAUX A2BL CAS No. 12239-50-8

SOLOPHENYL BORDEAUX A2BL

Cat. No.: B1173367
CAS No.: 12239-50-8
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Description

SOLOPHENYL BORDEAUX A2BL is a direct dye belonging to the SOLOPHENYL series, developed for cellulose fibers such as cotton, viscose, and their blends (e.g., polyester/cotton or wool/cotton) . As part of Huntsman’s dye portfolio, it is designed for simplicity in application (via exhaust dyeing) and offers a balance of cost-effectiveness and performance. Key characteristics include:

  • Color Profile: Bordeaux (dark reddish-purple) shades, suitable for light to medium depths.
  • Fastness Properties: Moderate to good lightfastness and washfastness, which can be enhanced using ALBAFIX ECO or ALBAFIX FRD post-treatments to achieve wetfastness comparable to reactive dyes .
  • Applications: Widely used in textile industries for dyeing yarns, knits, and garments due to its compatibility with ALBAFIX systems and ease of integration into industrial processes .

Properties

CAS No.

12239-50-8

Molecular Formula

C7H15NO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SOLOPHENYL BORDEAUX A2BL involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction typically takes place in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst. The diazotized intermediate is then coupled with a naphthol derivative to form the final dye compound .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The dye is then isolated through filtration, washed to remove impurities, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: SOLOPHENYL BORDEAUX A2BL primarily undergoes substitution reactions due to the presence of aromatic rings in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinonoid structures, while reduction typically results in the formation of colorless leuco compounds .

Scientific Research Applications

SOLOPHENYL BORDEAUX A2BL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of SOLOPHENYL BORDEAUX A2BL involves its interaction with the fibers or materials it is used to dye. The dye molecules form strong ionic and hydrogen bonds with the hydroxyl groups present in cellulosic fibers, leading to the formation of a stable dye-fiber complex. This interaction is facilitated by the presence of sulfonic acid groups in the dye, which enhance its solubility and affinity for the fibers .

Comparison with Similar Compounds

SOLOPHENYL Bordeaux 3BLE

Structural and Functional Similarities :

  • Both dyes belong to the SOLOPHENYL series, targeting cellulose fibers and offering Bordeaux shades.
  • Fastness Data :
Property SOLOPHENYL BORDEAUX A2BL (Inferred) SOLOPHENYL Bordeaux 3BLE
Wash Fastness Moderate (improves with ALBAFIX) 2.5/5.0
Light Fastness Good 5.0/5.0
Rubbing Fastness (Dry) 5.0/5.0 5.0/5.0
Application pH Neutral to slightly acidic Neutral to slightly acidic

Differences :

  • Color Intensity : Bordeaux 3BLE is described as a "dark bluish-red" compared to A2BL’s purplish undertones .
  • Concentration : Bordeaux 3BLE may require higher dosages for equivalent depth due to differences in chromophore strength .

SOLOPHENYL Red 3BL

Structural Comparison :

  • SOLOPHENYL Red 3BL is a tetraazo dye (C.I. Direct 80), structurally distinct from Bordeaux A2BL but sharing the SOLOPHENYL backbone .
  • Functional Differences :
    • Color Range : Red 3BL produces vibrant red-orange hues, unlike the deeper Bordeaux shades of A2BL .
    • Decolorization Resistance : Red 3BL is more susceptible to enzymatic decolorization (e.g., via laccase-mediator systems), suggesting differences in stability under oxidative conditions .

TECTILON Dyes (Acid Dyes for Polyamide)

Functional Comparison :

  • Fiber Specificity : TECTILON dyes target polyamide and wool, whereas SOLOPHENYL A2BL is optimized for cellulose .
  • pH Sensitivity : TECTILON dyes require acidic conditions (pH 5–5.5), while SOLOPHENYL dyes operate in neutral pH ranges .
  • Fastness : TECTILON dyes exhibit superior wetfastness on synthetics but lack the ALBAFIX-enhanced performance of SOLOPHENYL dyes on cellulose .

Research Findings and Performance Insights

  • ALBAFIX Synergy : Post-treatment with ALBAFIX ECO improves SOLOPHENYL A2BL’s wetfastness by 1–2 grades, closing the gap with reactive dyes .
  • Cost-Effectiveness: SOLOPHENYL dyes are 20–30% more economical than reactive dyes for medium shades, though reactive dyes outperform in deep shades .
  • Environmental Impact : SOLOPHENYL A2BL generates less hydrolyzed dye waste compared to metal-complex dyes, aligning with sustainable practices .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing SOLOPHENYL BORDEAUX A2BL, and how should researchers validate their results?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm structural integrity. Ensure sample purity (>95%) and employ deuterated solvents matched to the compound’s solubility (e.g., DMSO-d6). Cross-reference spectral data with computational predictions (e.g., ChemDraw) to resolve ambiguities .
  • High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) and column selection (C18 reverse-phase) to assess purity. Validate methods using certified reference materials and triplicate runs to ensure reproducibility .
  • Mass Spectrometry (MS) : Employ electrospray ionization (ESI-MS) to verify molecular weight. Compare fragmentation patterns with literature to identify potential impurities or degradation products .

Q. What experimental controls are essential when synthesizing this compound to ensure reproducibility?

  • Methodological Answer :

  • Reagent Purity : Use reagents with ≥99% purity, and document supplier lot numbers to trace variability .
  • Reaction Monitoring : Track reaction progress via thin-layer chromatography (TLC) or inline spectroscopy. Include negative controls (e.g., omitting catalysts) to confirm reaction specificity .
  • Purification Validation : After recrystallization or column chromatography, verify purity via melting point analysis and HPLC. Report solvent ratios and crystallization temperatures in detail .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and handling .
  • Storage Conditions : Store in airtight, light-resistant containers at 4°C in a desiccator to prevent hygroscopic degradation. Regularly monitor for discoloration or precipitate formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

  • Methodological Answer :

  • Systematic Replication : Reproduce solubility tests under standardized conditions (e.g., 25°C, 1 atm) using USP-grade solvents. Document equilibration time and agitation methods .
  • Meta-Analysis : Aggregate literature data into a table (see Table 1) and apply statistical models (e.g., ANOVA) to identify outliers. Account for variables like solvent purity and measurement techniques (e.g., gravimetric vs. spectroscopic) .

Table 1 : Comparative Solubility Data Analysis

Solvent SystemReported Solubility (mg/mL)Temperature (°C)Method UsedReference
Water2.1 ± 0.325Gravimetric[X]
Ethanol15.8 ± 1.225UV-Vis[Y]

Q. What strategies are effective for optimizing the synthetic yield of this compound under varying pH conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a factorial design to test pH (4–10), temperature (20–80°C), and catalyst concentration. Analyze interactions via response surface methodology (RSM) to identify optimal conditions .
  • In Situ pH Monitoring : Employ pH-stat techniques to maintain stability during exothermic reactions. Validate final product integrity via FT-IR to detect unintended protonation/deprotonation .

Q. How can computational modeling complement experimental data in predicting the stability of this compound under accelerated degradation conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis, oxidation) using software like Gaussian or Schrödinger. Validate predictions with accelerated stability tests (40°C/75% RH for 6 months) .
  • Quantum Mechanical Calculations : Calculate bond dissociation energies (BDEs) to identify labile functional groups. Correlate with experimental HPLC-MS data to prioritize stabilization strategies (e.g., lyophilization) .

Q. What are the best practices for reconciling discrepancies in spectroscopic data (e.g., NMR, IR) between newly synthesized batches and literature reports?

  • Methodological Answer :

  • Cross-Validation : Repeat spectroscopy using identical instrumentation parameters (e.g., 500 MHz NMR, KBr pellets for IR). Share raw data files (e.g., JCAMP-DX) for peer validation .
  • Impurity Profiling : Use LC-MS to isolate and characterize minor components. Compare with published impurity databases (e.g., SureChEMBL) to trace sources .

Guidelines for Data Reporting and Reproducibility

  • Experimental Documentation : Follow Beilstein Journal guidelines to include detailed methods, equipment calibration data, and raw data repositories .
  • Ethical Data Presentation : Disclose conflicts of interest and adhere to IUPAC standards for numerical data accuracy (e.g., ± 0.5% error margins) .

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